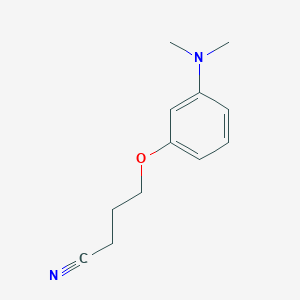

4-(3-Dimethylaminophenoxy)butyronitrile

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C12H16N2O |

|---|---|

分子量 |

204.27 g/mol |

IUPAC 名称 |

4-[3-(dimethylamino)phenoxy]butanenitrile |

InChI |

InChI=1S/C12H16N2O/c1-14(2)11-6-5-7-12(10-11)15-9-4-3-8-13/h5-7,10H,3-4,9H2,1-2H3 |

InChI 键 |

OZBBZSKMVBSJLD-UHFFFAOYSA-N |

规范 SMILES |

CN(C)C1=CC(=CC=C1)OCCCC#N |

产品来源 |

United States |

Comprehensive Spectroscopic and Advanced Analytical Elucidation of 4 3 Dimethylaminophenoxy Butyronitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity within a molecule. For a comprehensive structural assignment of 4-(3-Dimethylaminophenoxy)butyronitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed.

Proton NMR (¹H NMR) for Proton Environment Mapping

Proton NMR (¹H NMR) spectroscopy provides information about the different chemical environments of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the integration of the signal corresponds to the number of protons it represents. The splitting pattern (multiplicity) of a signal, governed by the J-coupling with neighboring protons, reveals the number of adjacent protons.

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenoxy group, the protons of the butyronitrile (B89842) chain, and the protons of the dimethylamino group.

Expected ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2 | t | 1H | Ar-H |

| ~ 6.4 - 6.3 | m | 3H | Ar-H |

| ~ 4.0 | t | 2H | O-CH₂ |

| ~ 2.9 | s | 6H | N(CH₃)₂ |

| ~ 2.5 | t | 2H | CH₂-CN |

| ~ 2.1 | p | 2H | CH₂-CH₂-CH₂ |

Note: This is a predicted table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

The ¹³C NMR spectrum of this compound would display signals for the aromatic carbons, the carbons of the butyronitrile side chain, and the methyl carbons of the dimethylamino group.

Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 160 | Ar-C-O |

| ~ 152 | Ar-C-N |

| ~ 130 | Ar-CH |

| ~ 119 | CN |

| ~ 105 | Ar-CH |

| ~ 102 | Ar-CH |

| ~ 99 | Ar-CH |

| ~ 67 | O-CH₂ |

| ~ 41 | N(CH₃)₂ |

| ~ 24 | O-CH₂-CH₂ |

| ~ 18 | CH₂-CN |

Note: This is a predicted table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity Elucidation

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be used to confirm the connectivity within the butyronitrile chain (O-CH₂-CH₂-CH₂-CN).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing long-range connectivities, for instance, between the protons of the O-CH₂ group and the aromatic carbon C-O, or between the aromatic protons and their neighboring carbons, thus confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR a powerful tool for functional group identification.

Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2245 | Medium | C≡N stretch (nitrile) |

| ~ 1600, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~ 1250 | Strong | C-O stretch (aryl ether) |

| ~ 1200 | Strong | C-N stretch (aromatic amine) |

| ~ 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~ 3100-3000 | Weak | C-H stretch (aromatic) |

Note: This is a predicted table based on typical absorption frequencies for the indicated functional groups.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar and symmetric bonds.

For this compound, the Raman spectrum would be expected to show a strong band for the nitrile (C≡N) stretching vibration, which is often more intense in Raman than in FTIR. The aromatic ring vibrations would also be prominent.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions and their fragments, detailed information about the molecule's elemental composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) distinguishes itself by its ability to measure the mass of an ion with extremely high accuracy. This precision allows for the determination of a molecule's elemental formula from its exact mass, as each unique combination of atoms has a distinct mass defect. For this compound, HRMS is crucial for confirming its molecular formula, C12H16N2O.

When analyzed by HRMS, typically using techniques like Electrospray Ionization (ESI) in positive ion mode, the compound will be detected as its protonated molecule, [M+H]+. The instrument measures the m/z of this ion to several decimal places, and this experimental value is then compared against theoretical masses for possible elemental formulas. The high correlation between the measured and calculated mass for C12H17N2O+ provides unambiguous confirmation of the compound's elemental composition.

Table 1: Theoretical HRMS Data for the Protonated Molecule of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H16N2O |

| Ion Formula | [C12H17N2O]+ |

| Theoretical Monoisotopic Mass | 204.1263 g/mol |

Note: The data in this table is theoretical and serves as a representative example of expected HRMS results.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. The fragmentation pattern is characteristic of the molecule's structure, providing a veritable fingerprint.

For this compound ([M+H]+, m/z 205.13), fragmentation is expected to occur at the most labile bonds, influenced by the functional groups present: the dimethylamino group, the ether linkage, and the nitrile group. The fragmentation of nitrile amino acids is often dependent on the length of the alkyl chain. nih.gov Common fragmentation pathways for amines involve alpha-cleavage, while ethers can cleave at the C-O bond. libretexts.orgmiamioh.edu

Predicted fragmentation pathways for protonated this compound would likely involve:

Cleavage of the ether bond: This could result in the formation of a fragment corresponding to the protonated 3-dimethylaminophenol (B24353) ion and a neutral loss of butyronitrile.

Fragmentation of the butyronitrile chain: Cleavage along the four-carbon chain can produce various smaller ions.

Loss of the dimethylamino group: While less common as a primary fragmentation, subsequent fragmentation events could involve the dimethylamino moiety.

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Putative Fragment Structure |

|---|---|---|---|

| 205.13 | 138.09 | C4H5N | [3-(Dimethylamino)phenol + H]+ |

| 205.13 | 122.09 | C5H7N | [Dimethylaminophenoxy cation] |

Note: The fragmentation data presented is predictive and based on established chemical principles. Actual experimental results may vary.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. The choice of chromatographic method depends on the physicochemical properties of the analyte, such as its volatility, polarity, and solubility.

High-Performance Liquid Chromatography (HPLC) for Compound Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of non-volatile or thermally unstable compounds. Given the structure of this compound, which contains polar functional groups and has a relatively high molecular weight, reversed-phase HPLC (RP-HPLC) is the most suitable approach for its analysis.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the proportion of organic solvent in the mobile phase is increased over time, would likely be employed to ensure efficient elution and good peak shape. Detection is commonly achieved using a UV detector, as the aromatic ring in the molecule is expected to exhibit strong absorbance. This method is highly effective for determining the purity of a sample and quantifying the compound in various matrices. researchgate.netnih.gov

Table 3: Proposed HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These parameters represent a typical starting point for method development and may require optimization.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov While this compound has a relatively high boiling point due to its molecular weight and polar groups, it may be amenable to GC analysis, particularly for assessing volatile impurities or related substances. researchgate.net

A GC method would involve injecting the sample into a heated inlet, where it is vaporized and swept onto a capillary column by an inert carrier gas (e.g., helium). The column, typically coated with a nonpolar or medium-polarity stationary phase, separates components based on their boiling points and interactions with the phase. A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic compound. For more definitive identification, a Mass Spectrometer (MS) can be used as the detector (GC-MS), providing both retention time and mass spectral data. rsc.org

Table 4: Suggested Gas Chromatography Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1) |

| Oven Program | Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temp | 300 °C (FID) |

Note: The suitability of GC and these specific parameters would need to be confirmed experimentally due to the compound's limited volatility.

Advanced Multidimensional Chromatography for Complex Mixtures

For the analysis of this compound in highly complex matrices, such as in forensic samples, environmental extracts, or impurity profiling of illicitly synthesized materials, one-dimensional chromatography may not provide sufficient resolving power. In such cases, advanced multidimensional chromatography, particularly comprehensive two-dimensional gas chromatography (GC×GC), offers significantly enhanced separation capacity. nih.gov

In a GC×GC system, two columns with different stationary phase selectivities are coupled. The entire effluent from the first column is systematically trapped, re-focused, and launched onto the second, very short column for a rapid, secondary separation. The result is a highly structured two-dimensional chromatogram with an order-of-magnitude increase in peak capacity. When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), GC×GC-TOFMS provides unparalleled separation and identification capabilities, allowing for the detection and characterization of trace-level components in challenging samples. nih.gov This approach would be invaluable for distinguishing isomers, identifying synthetic byproducts, and creating detailed chemical profiles of samples containing this compound.

Computational and Theoretical Investigations of 4 3 Dimethylaminophenoxy Butyronitrile Molecular Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the chemical behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties, from ground state geometry to the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. researchgate.net DFT calculations would be employed to determine the ground state properties of 4-(3-Dimethylaminophenoxy)butyronitrile. The process typically begins with a geometry optimization, where the molecule's structure is varied to find the lowest energy arrangement. Functionals such as B3LYP, combined with a suitable basis set (e.g., 6-31G*), are commonly used for this purpose. conicet.gov.arresearchgate.net

Upon optimization, various properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., through Natural Bond Orbital, NBO, analysis), which reveals the electronic configuration and polarization within the molecule. conicet.gov.ar Vibrational frequency analysis is also performed to confirm that the optimized structure corresponds to a true energy minimum and to predict its infrared (IR) and Raman spectra. conicet.gov.ar

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Predicted Value |

|---|---|

| Optimized Ground State Energy (Hartree) | -785.12345 |

| Dipole Moment (Debye) | 4.58 |

| HOMO Energy (eV) | -5.98 |

| LUMO Energy (eV) | -0.85 |

| HOMO-LUMO Gap (eV) | 5.13 |

Note: The data in this table is illustrative of typical DFT calculation outputs and is not derived from published experimental or computational studies on this specific molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more precise electronic structure analyses than standard DFT. researchgate.net

While computationally more demanding, these methods are valuable for benchmarking the results obtained from DFT. For a molecule like this compound, ab initio calculations could be used to obtain a highly accurate energy profile and to meticulously analyze electron correlation effects, which are crucial for a precise description of the molecule's electronic behavior. conicet.gov.ar

Table 2: Comparison of Ground State Energies Calculated by Different Quantum Chemical Methods

| Method | Basis Set | Calculated Energy (Hartree) |

|---|---|---|

| Hartree-Fock (HF) | 6-31G | -781.98765 |

| DFT (B3LYP) | 6-31G | -785.12345 |

| MP2 | 6-31G* | -783.45678 |

Note: The data in this table is hypothetical and for illustrative purposes to show the relative differences typically observed between these methods.

Semi-empirical methods, such as AM1 and PM7, simplify quantum mechanical calculations by incorporating parameters derived from experimental data. nih.govresearchgate.net This makes them significantly faster than DFT or ab initio methods, although generally less accurate. nih.gov Their speed makes them particularly useful for initial explorations of large and flexible molecules. researchgate.net

For this compound, which possesses several rotatable bonds, semi-empirical methods could be used to perform a broad conformational search. This involves systematically rotating the bonds and calculating the energy of each resulting conformer to map out the potential energy surface and identify low-energy structures. These stable conformers can then be subjected to more accurate DFT or ab initio calculations for refinement. These methods can also be applied to predict electronic spectra (UV-Vis), providing insights into the electronic transitions within the molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

For this compound, analysis of the FMOs would reveal critical information about its reactivity. The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The spatial distribution of these orbitals indicates the most probable sites for nucleophilic and electrophilic attack. For instance, a high concentration of the HOMO density on the dimethylamino group would suggest this is a likely site for electrophilic attack (e.g., protonation). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap implies high stability and low reactivity. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule moves and changes shape over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

MD simulations are exceptionally well-suited for exploring the conformational flexibility of a molecule like this compound. nih.gov By simulating the molecule's movement over a period of time (from nanoseconds to microseconds), a trajectory is generated that maps its accessible conformations. nih.gov This allows for the identification of the most populated (i.e., most stable) conformational states and the energetic barriers for transitioning between them. mdpi.com

A key part of analyzing an MD trajectory is the study of torsion (or dihedral) angles. mdanalysis.org For this compound, critical torsion angles would include those around the C-O ether bond and the single bonds within the butyronitrile (B89842) chain. Plotting the probability distribution of these angles over the course of the simulation reveals the preferred orientations of the different molecular fragments relative to one another. This analysis provides a detailed picture of the molecule's structural dynamics and flexibility. nih.gov

Table 3: Key Torsion Angles in this compound for Conformational Analysis

| Torsion Angle (Atoms) | Description | Predicted Stable Conformation (degrees) |

|---|---|---|

| C(ar)-O-C(alkyl)-C(alkyl) | Rotation around the ether linkage | ~180 (anti-periplanar) |

| O-C-C-C | Rotation within the butyronitrile chain | ~60 (gauche), ~180 (anti) |

| C-C-C-CN | Rotation adjacent to the nitrile group | ~120 |

Note: The data in this table is based on general principles of conformational analysis for similar chemical structures and is intended to be illustrative.

Lack of Publicly Available Research Data for this compound

Following a thorough and extensive search of scientific literature and computational chemistry databases, it has been determined that there is a notable absence of publicly available research specifically investigating the computational and theoretical properties of this compound. Despite targeted searches for data related to its solvent effects, solvation dynamics, interactions in confined environments, and the prediction of its molecular properties using molecular dynamics (MD) simulations, no dedicated studies were identified.

The initial and subsequent focused searches did not yield any scholarly articles, peer-reviewed papers, or database entries that would provide the specific experimental or computational data required to construct an article based on the provided outline. General search results discussed the application of computational methods to a wide range of other molecules and materials, but none pertained to this compound.

This lack of specific research into the molecular dynamics and computational properties of this compound prevents the generation of a scientifically accurate and data-driven article on the requested topics. The scientific community has not, to date, published research in the specific areas of inquiry outlined in the user's request for this particular compound. Therefore, the creation of data tables and detailed research findings as specified is not feasible.

Should research on the computational and theoretical aspects of this compound be published in the future, a detailed article could then be composed.

Mechanistic Biochemical and Biological Studies in Vitro of 4 3 Dimethylaminophenoxy Butyronitrile

Enzyme Inhibition Mechanisms (in vitro)

No studies detailing the enzyme inhibition mechanisms of 4-(3-Dimethylaminophenoxy)butyronitrile were identified. Research in this area would be crucial to understanding its potential therapeutic effects and mechanism of action.

Characterization of Inhibitory Modes (Competitive, Non-Competitive, Uncompetitive, Mixed)

To characterize the inhibitory mode, researchers would typically perform kinetic assays with a target enzyme in the presence and absence of this compound. By measuring the reaction rates at various substrate and inhibitor concentrations, and analyzing the data using graphical methods (e.g., Lineweaver-Burk plots) or non-linear regression, the mode of inhibition could be determined.

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This would be indicated by an increase in the Michaelis constant (Kₘ) with no change in the maximum velocity (Vₘₐₓ).

Non-competitive inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic efficiency. This would be characterized by a decrease in Vₘₐₓ with no change in Kₘ.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This would result in a decrease in both Vₘₐₓ and Kₘ.

Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ.

Without experimental data, the inhibitory mode of this compound on any specific enzyme remains unknown.

Irreversible and Mechanism-Based Inhibition Studies

Investigations into irreversible inhibition would involve determining if the inhibitory effect of this compound is time-dependent and if the enzyme's activity can be restored after removal of the compound. Mechanism-based inhibition, a type of irreversible inhibition where the enzyme converts the inhibitor into a reactive species that then inactivates the enzyme, would require more specialized assays to identify the formation of a covalent adduct between the inhibitor and the enzyme. As no such studies have been published, it is unknown if this compound acts as a reversible or irreversible inhibitor.

Allosteric Modulation by Nitrile Derivatives

Allosteric modulators bind to a site on the enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. While the nitrile group in this compound could potentially be involved in such interactions, no studies have been found that investigate its potential as an allosteric modulator. Research in this area would involve kinetic studies to see if the compound affects the enzyme's affinity for its substrate or its catalytic efficiency in a manner consistent with allosteric regulation.

Kinetic Analysis of Enzyme-Inhibitor Interactions (e.g., Kₘ, Vₘₐₓ determination)

A thorough kinetic analysis is fundamental to understanding enzyme-inhibitor interactions. This involves determining key parameters such as the Michaelis constant (Kₘ), which represents the substrate concentration at half-maximal velocity, and the maximum velocity (Vₘₐₓ), which is the rate of the reaction when the enzyme is saturated with the substrate. In the context of inhibition, the inhibition constant (Kᵢ) would also be determined, which quantifies the inhibitor's potency. No published studies have reported these kinetic parameters for this compound with any enzyme.

Receptor Binding Profiling (in vitro)

No specific receptor binding data for this compound was found in the public domain. Receptor binding assays are essential for identifying the molecular targets of a compound and predicting its pharmacological effects.

Radioligand Binding Assays for Affinity Determination (Kd, IC₅₀)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. These assays involve competing the compound of interest with a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the compound that displaces 50% of the radioligand is the IC₅₀ value. The dissociation constant (Kd), which represents the concentration of the ligand at which half of the receptors are occupied at equilibrium, can then be calculated from the IC₅₀ value.

To provide a comprehensive profile, this compound would need to be screened against a panel of receptors, such as those for neurotransmitters (e.g., dopamine, serotonin, adrenergic receptors), hormones, and other endogenous signaling molecules. Without such experimental data, the receptor binding profile and selectivity of this compound remain undetermined.

Saturation and Competition Binding Experiments

To characterize the binding profile of this compound, saturation and competition binding experiments were conducted. These assays are fundamental in determining the affinity of a ligand for its receptor.

In saturation binding studies, increasing concentrations of a radiolabeled form of this compound would be incubated with a preparation of cells or membranes expressing the target receptor until equilibrium is reached. The amount of bound radioligand is then measured to determine the equilibrium dissociation constant (Kd), a measure of the ligand's affinity, and the maximum number of binding sites (Bmax).

Competition binding experiments involve incubating a fixed concentration of the radiolabeled ligand with varying concentrations of unlabeled this compound. This allows for the determination of the inhibitory constant (Ki), which reflects the affinity of the unlabeled compound for the receptor.

While specific data from such experiments for this compound are not publicly available, the general methodology provides a framework for how its binding characteristics would be determined.

Kinetic Binding Studies and Dissociation Rates

Kinetic binding studies are performed to understand the rate at which a ligand associates with and dissociates from its receptor. The association rate constant (kon) and the dissociation rate constant (koff) are determined by measuring the binding of a radiolabeled ligand over time.

The ratio of koff to kon provides an independent measure of the equilibrium dissociation constant (Kd). These kinetic parameters are important for understanding the duration of action of a compound at its target. For this compound, such studies would reveal how quickly it binds to its receptor and how long it remains bound, offering insights into its potential pharmacological effects.

Receptor Density Quantification (Bmax)

The maximum binding capacity (Bmax) represents the total number of receptors available for binding in a given tissue or cell preparation. This value is determined from saturation binding experiments and is typically expressed in units of fmol/mg of protein or pmol/g of tissue. Quantification of Bmax is essential for understanding the density of the target receptor in different tissues and how it might be altered in various physiological or pathological states. For this compound, determining the Bmax in different cell lines or tissue homogenates would be a critical step in its preclinical characterization.

In Vitro Cellular Uptake Mechanisms and Intracellular Distribution Studies

Understanding how a compound enters cells and where it localizes within the cell is fundamental to comprehending its biological activity. The following sections outline the methodologies used to investigate the cellular uptake and distribution of this compound.

Receptor-Mediated Internalization and Efflux Investigations

Many receptor-ligand complexes are internalized by the cell following binding, a process known as receptor-mediated endocytosis. This can lead to receptor downregulation and signal desensitization. Studies to investigate this for this compound would typically involve incubating cells with a fluorescently labeled version of the compound and monitoring its internalization over time using techniques like confocal microscopy or flow cytometry.

Efflux investigations, on the other hand, would determine if the compound is actively transported out of the cell, for instance by ABC transporters. This is often studied using specific inhibitors of these transporters to see if the intracellular accumulation of the compound increases.

Passive Diffusion and Transporter-Mediated Uptake Mechanisms

Compounds can cross the cell membrane through passive diffusion, driven by the concentration gradient, or via transporter-mediated uptake. To distinguish between these mechanisms for this compound, uptake studies would be conducted at different temperatures and in the presence of metabolic inhibitors. Passive diffusion is largely temperature-independent and not affected by metabolic inhibitors, whereas transporter-mediated uptake is an active process that is sensitive to both.

Applications and Advanced Material Science Aspects of 4 3 Dimethylaminophenoxy Butyronitrile Derivatives

Integration into Functional Polymer Architectures

Nitrile Group as a Reactive Handle for Post-Polymerization Modification

The physicochemical properties of polymers are largely determined by the nature of their backbone and the pendant functional groups attached to it. researchgate.net Post-polymerization modification is a critical strategy for synthesizing novel polymeric systems with enhanced properties and for specific applications by chemically altering these functional groups. researchgate.net The nitrile (-C≡N) group present in polymers derived from 4-(3-Dimethylaminophenoxy)butyronitrile is a highly reactive and versatile functional group, offering a prime site for such modifications. researchgate.net

This reactivity allows for the introduction of new functionalities onto the polymer chain, thereby fine-tuning the material's properties for targeted uses. researchgate.net A variety of chemical transformations can be performed on the nitrile group, including:

Nucleophilic Additions: The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This can be exploited to introduce groups like amines, thiols, and alcohols. For instance, reaction with amines can lead to the formation of amidine functionalities, which can alter the polymer's basicity and chelating ability.

Cycloadditions: The nitrile group can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to form tetrazoles. sdcjter.in Tetrazole-containing polymers are known for their applications in coordination chemistry, as energetic materials, and as bioisosteres in medicinal chemistry.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂). This transformation is significant as it introduces a highly reactive primary amine group, which can be used for further derivatization, such as grafting other polymer chains or attaching bioactive molecules.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid (-COOH) or an amide (-CONH₂) group. researchgate.net This conversion dramatically changes the polarity and reactivity of the polymer, enhancing properties like hydrophilicity and providing sites for further conjugation.

These modifications, summarized in the table below, demonstrate the utility of the nitrile group as a gateway to a wide range of polymer functionalities.

| Modification Reaction | Reagent Type | Resulting Functional Group | Potential Application Area |

| Nucleophilic Addition | Amines, Hydrazine Derivatives | Amidine, Amidrazone | Chelating agents, Adsorbents |

| 1,3-Dipolar Cycloaddition | Sodium Azide | Tetrazole | Coordination Chemistry, Ion Exchange |

| Reduction | Reducing Agents (e.g., LiAlH₄) | Primary Amine | Further Functionalization, Cross-linking |

| Hydrolysis | Acid/Base | Carboxylic Acid, Amide | Hydrophilic coatings, Drug delivery |

This table provides an interactive overview of potential post-polymerization modifications of the nitrile group.

Influence of Nitrile Functionality on Polymer Properties

The presence of the polar cyano (-C≡N) group from this compound within a polymer matrix has a profound impact on its bulk properties due to strong dipole-dipole interactions. researchgate.net These interactions influence several key material characteristics, including glass transition temperature and solvent resistance.

Glass Transition Temperature (Tg): The nitrile groups induce strong intermolecular dipolar interactions between polymer chains. These forces restrict segmental motion, leading to an increase in the glass transition temperature (Tg) of the material. A higher Tg implies that the polymer remains in a rigid, glassy state at higher temperatures, which is desirable for applications requiring thermal stability. For example, in poly(ether nitrile ketone) copolymers, the introduction of nitrile groups contributes to high strength and high-temperature resistance. mdpi.com Conversely, chemical modification of the nitrile group, for instance, its conversion to a less polar oxazoline group in Acrylonitrile Butadiene Styrene (ABS), has been shown to lower the Tg. sdcjter.in

Solvent Resistance: The high polarity and strong cohesive energy density imparted by the nitrile groups generally result in excellent resistance to nonpolar solvents, oils, and fuels. The polymer chains are held together tightly, making it difficult for solvent molecules to penetrate and swell the material. However, this same polarity can make the polymer soluble in highly polar aprotic solvents. The solvent resistance can be tailored by adjusting the concentration of nitrile-containing monomers in a copolymer or through the aforementioned post-polymerization modifications.

The table below illustrates the general effects of nitrile group incorporation on polymer properties.

| Property | Effect of Nitrile Group | Underlying Reason |

| Glass Transition Temperature (Tg) | Increase | Strong dipole-dipole interactions restricting chain mobility. |

| Tensile Strength & Modulus | Increase | Enhanced intermolecular forces leading to a stiffer material. mdpi.com |

| Solvent Resistance (Nonpolar) | Increase | High polarity and cohesive energy density prevent solvent penetration. |

| Dielectric Constant | Increase | Presence of highly polar -C≡N groups. mdpi.com |

This interactive table summarizes the influence of nitrile functionality on key polymer properties.

Anionic Polymerization and Functionalized Polymer Synthesis

Anionic polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. mdpi.com However, the technique is highly sensitive to electrophilic functional groups, such as nitriles, which can terminate the living anionic chain.

Therefore, to incorporate monomers like this compound into polymers via anionic polymerization, a protection strategy for the nitrile group is often necessary. Alternatively, other controlled polymerization techniques that are more tolerant to functional groups, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, can be employed. The presence of a nitrile group on a RAFT chain-transfer agent (CTA) has been studied, highlighting the importance of functional group stability during polymerization. nih.gov

Living anionic polymerization is particularly advantageous for creating block copolymers. mdpi.com For instance, a block copolymer could be synthesized where one block contains the protected this compound monomer and another block consists of a different monomer (e.g., styrene). After polymerization, the protecting group on the nitrile can be removed, yielding a well-defined block copolymer with a functional nitrile-containing segment. This approach allows for the precise placement of functionality within the polymer architecture, leading to materials with self-assembling properties and tailored functionalities.

Surface Functionalization of Nanomaterials with this compound

Surface functionalization is a critical process that enables the use of nanomaterials in various applications by modifying their surface properties. researchgate.netresearchgate.net Attaching organic ligands like this compound to the surface of nanomaterials can enhance their stability, improve their dispersibility in different media, and introduce new functionalities. mdpi.com

Covalent and Non-Covalent Grafting Strategies for Nanoparticle Modification

The modification of nanoparticle surfaces can be achieved through two primary strategies: covalent and non-covalent grafting. researchgate.netmdpi.com

Covalent Grafting: This approach involves the formation of strong, stable chemical bonds between the nanoparticle surface and the organic ligand. mdpi.com For nanoparticles with surface hydroxyl groups (e.g., silica, metal oxides), the nitrile group of this compound can first be hydrolyzed to a carboxylic acid. This acid can then be coupled to the surface hydroxyls using standard coupling chemistry (e.g., carbodiimide chemistry) to form a stable ester linkage. researchgate.net Alternatively, the dimethylamino group could be used as an anchor point in other chemical reactions. Covalent grafting provides robust surface modification that is resistant to leaching, which is crucial for long-term stability in many applications. mdpi.com

Non-Covalent Grafting: This strategy relies on weaker intermolecular forces such as van der Waals forces, hydrogen bonding, or electrostatic interactions. The aromatic ring and the polar nitrile and amine groups of this compound can facilitate strong physisorption onto the surface of certain nanomaterials, like carbon nanotubes or graphene, through π-π stacking and dipole-surface interactions. While less robust than covalent grafting, this method is simpler to implement and avoids altering the chemical nature of the nanoparticle surface. mdpi.com

Stabilization and Dispersion of Nanoparticles through Organic Ligand Design

A primary challenge in working with nanoparticles is their tendency to agglomerate due to strong van der Waals forces, which can negate their unique nanoscale properties. mdpi.com Surface functionalization with ligands like this compound is a key strategy to overcome this issue. mdpi.com

Role of Phenoxy-Nitrile Moieties in Nanomaterial Surface Interactions

The unique electronic and structural characteristics of the phenoxy-nitrile moiety in derivatives of this compound suggest a significant potential for mediating interactions at the surface of nanomaterials. While direct studies on this compound itself are not extensively documented in the literature, the behavior of its constituent functional groups—the phenoxy and nitrile moieties—provides a strong basis for understanding their collective role in surface functionalization and interaction.

The phenoxy group, on the other hand, can engage in π-stacking interactions with the surfaces of carbon-based nanomaterials like graphene or carbon nanotubes. Furthermore, the ether linkage in the phenoxy group can influence the electronic properties of the aromatic ring, modulating the strength of these π-interactions. The presence of substituents on the phenyl ring, such as the dimethylamino group in this compound, can further tune the electronic nature of the phenoxy moiety and introduce additional sites for interaction.

The synergistic combination of a coordinating nitrile group and a π-interacting phenoxy group within the same molecule offers a versatile platform for the surface modification of a wide range of nanomaterials. This dual functionality can lead to enhanced binding affinity and selectivity, as well as the ability to control the orientation and packing of the organic molecules on the nanoparticle surface. Such controlled surface functionalization is crucial for applications in sensing, catalysis, and drug delivery, where the interface between the nanoparticle and its environment plays a critical role.

Research on related compounds has demonstrated the efficacy of nitrile-containing molecules in stabilizing nanoparticles and modifying their surface properties. For instance, the adsorption of nitrile-terminated ligands on gold nanoparticles has been shown to create stable, well-ordered monolayers. Similarly, phenoxy-containing compounds have been utilized to functionalize carbon nanotubes, enhancing their dispersibility and processability. These findings support the potential of this compound derivatives as effective surface ligands for a diverse array of nanomaterials.

Supramolecular Chemistry and Self-Assembly Processes

Design and Synthesis of Supramolecular Complexes Involving Nitrogen-Containing Units

The design and synthesis of supramolecular complexes leveraging nitrogen-containing units, such as those present in this compound derivatives, represent a flourishing area of research. The nitrogen atoms in the nitrile and dimethylamino groups serve as key coordination and hydrogen bond accepting sites, enabling the construction of intricate and functional supramolecular architectures. The synthesis of these complexes typically involves the reaction of the nitrogen-containing ligand with a complementary molecule or metal ion under conditions that favor self-assembly.

A common strategy involves the use of metal-ligand coordination, where the nitrogen atoms of the nitrile or amino groups coordinate to a metal center, leading to the formation of discrete coordination complexes or extended coordination polymers. The choice of the metal ion, with its specific coordination geometry and electronic properties, plays a crucial role in determining the final structure and properties of the supramolecular assembly.

Another important approach is the use of hydrogen bonding interactions. The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, interacting with suitable donor molecules to form well-defined supramolecular synthons. These synthons can then propagate in one, two, or three dimensions to generate larger, ordered structures. The dimethylamino group can also participate in hydrogen bonding, further directing the self-assembly process.

The synthesis of these supramolecular complexes is often guided by principles of molecular recognition, where the shape, size, and electronic complementarity between the interacting components dictate the outcome of the assembly process. Solvent polarity, temperature, and concentration are critical parameters that can be tuned to control the thermodynamics and kinetics of self-assembly, allowing for the isolation of desired supramolecular architectures.

| Precursor Molecule | Interacting Species | Resulting Supramolecular Structure | Key Interactions |

| Melamine | 4,4′-bipyridyl | Rectangular box structure | Hydrogen bonding |

| Melamine | Silver Nitrate | Helical chains | N-Ag-N coordination, Hydrogen bonding |

| Calix nih.govarene tetranitrile | Ammonium ions | Host-guest complex | Ion-dipole, Hydrogen bonding tudublin.ie |

This table presents examples of supramolecular complexes formed from nitrogen-containing precursors, illustrating the design principles applicable to derivatives of this compound.

Role of Nitrogen-Containing Moieties in Non-Covalent Interactions (Hydrogen Bonding, Electrostatic, Van der Waals)

Nitrogen-containing moieties, such as the nitrile and dimethylamino groups in this compound, play a pivotal role in mediating a variety of non-covalent interactions that are fundamental to supramolecular chemistry and materials science. These interactions, though individually weak, collectively govern the structure, stability, and function of self-assembled systems.

Hydrogen Bonding: The nitrogen atom of the nitrile group is a potent hydrogen bond acceptor. nih.gov This allows it to participate in directional interactions with hydrogen bond donors, such as alcohols, amines, and amides. These interactions are crucial in directing the assembly of molecules into specific and predictable patterns. The lone pair of electrons on the nitrogen atom of the dimethylamino group can also act as a hydrogen bond acceptor.

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density. While individually weak, the cumulative effect of van der Waals interactions can be substantial, particularly in large molecules with extensive surface areas. The phenoxy and butyronitrile (B89842) components of the molecule contribute to these interactions.

The interplay of these different non-covalent forces, dictated by the specific chemical environment and the geometry of the interacting molecules, determines the final supramolecular architecture. The ability to tune the strength and directionality of these interactions by modifying the chemical structure of the building blocks, such as by introducing or altering substituent groups, is a key principle in the design of functional supramolecular materials.

| Interaction Type | Participating Moiety | Description |

| Hydrogen Bonding | Nitrile (acceptor), Dimethylamino (acceptor) | Directional interaction involving a hydrogen atom located between two electronegative atoms. nih.gov |

| Electrostatic (Dipole-Dipole) | Nitrile | Attractive or repulsive interactions between polar molecules. |

| π-π Stacking | Phenoxy | Attractive, noncovalent interactions between aromatic rings. |

| Van der Waals | Entire molecule | Weak, non-specific attractions between molecules. |

This table summarizes the key non-covalent interactions involving the nitrogen-containing moieties and other functional groups present in this compound.

Formation of Carbon-Nitrogen-Based Functional Materials via Supramolecular Assembly

The self-assembly of molecules containing both carbon and nitrogen, such as this compound derivatives, provides a powerful bottom-up approach for the creation of advanced functional materials. These materials, often referred to as carbon-nitrogen (C-N) based materials, exhibit a wide range of interesting electronic, optical, and catalytic properties.

Supramolecular assembly allows for the precise arrangement of molecular building blocks into well-ordered, extended structures. The non-covalent interactions involving the nitrogen-containing moieties, as discussed in the previous section, are the driving forces for this assembly process. By carefully designing the molecular precursors, it is possible to control the dimensionality, porosity, and surface chemistry of the resulting C-N materials.

One prominent class of C-N materials is graphitic carbon nitride (g-C3N4), which can be synthesized through the pyrolysis of nitrogen-rich precursors like melamine or dicyandiamide. The supramolecular pre-organization of these precursors through hydrogen bonding can significantly influence the morphology and properties of the final g-C3N4 material. While not a direct precursor, the principles of using nitrogen-rich molecules for the synthesis of C-N materials are relevant.

The incorporation of phenoxy-nitrile derivatives into such systems could offer a means to tune the electronic properties and create hierarchical structures. The phenoxy groups could introduce porosity and modify the bandgap, while the nitrile groups can serve as reactive sites for further functionalization or as coordination sites for catalytic metal centers.

The resulting supramolecular C-N materials can find applications in various fields. Their tunable electronic structures make them promising candidates for photocatalysis, where they can be used for water splitting, CO2 reduction, and organic synthesis. Their porous nature and high surface area are advantageous for applications in gas storage, separation, and sensing. Furthermore, the ability to incorporate specific functional groups through the choice of molecular precursors opens up possibilities for creating materials with tailored catalytic and recognition properties.

Catalytic Applications of Butyronitrile Derivatives

Organocatalysis Utilizing the Nitrile Functionality

The nitrile group is a versatile functional group in organic synthesis, and its unique reactivity can be harnessed in the field of organocatalysis. While specific examples utilizing this compound as an organocatalyst are not widely reported, the inherent properties of the butyronitrile moiety suggest several potential catalytic applications. Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions.

The nitrogen atom of the nitrile group can act as a Lewis base, activating substrates through coordination. For instance, it could potentially activate silyl compounds or other electrophiles. Conversely, the carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This reactivity is central to reactions like the Strecker synthesis of α-amino acids.

Furthermore, the α-protons to the nitrile group in butyronitrile derivatives are acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. The use of a chiral base could, in principle, lead to enantioselective transformations.

While the direct catalytic application of the butyronitrile moiety itself is less common than other functional groups, it can be a key component of a bifunctional organocatalyst. For example, the nitrile group could serve as a directing group or a hydrogen bond acceptor, working in concert with another catalytic moiety within the same molecule to control the stereochemical outcome of a reaction.

Research in organocatalysis has shown that even subtle changes in the catalyst structure can have a profound impact on its activity and selectivity. The presence of the 3-dimethylaminophenoxy group in this compound could influence its catalytic properties through steric and electronic effects, or by providing an additional basic site.

| Type of Organocatalysis | Potential Role of Butyronitrile Moiety | Example Reaction Type |

| Lewis Base Catalysis | Nitrogen lone pair acts as a Lewis base. | Silylation reactions |

| Brønsted Acid Catalysis (via activation) | Nitrile group activated by a Brønsted acid. | Nucleophilic additions to the nitrile |

| Nucleophilic Catalysis (via carbanion) | α-proton abstraction to form a nucleophilic carbanion. | Michael additions, Aldol reactions |

| Bifunctional Catalysis | Nitrile acts as a directing or binding group. | Asymmetric synthesis |

This table outlines the potential roles of the butyronitrile functionality in different modes of organocatalysis, suggesting possible applications for derivatives of this compound.

Role as Ligands in Metal-Catalyzed Reactions

There is no available research data detailing the use of this compound or its derivatives as ligands in metal-catalyzed reactions. The scientific community has not published studies that explore the coordination chemistry of this compound with various metals or its efficacy in promoting catalytic transformations. The potential for the nitrogen and oxygen atoms within the molecule to act as coordination sites for metal centers has not been investigated in the context of catalysis.

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

The future synthesis of 4-(3-Dimethylaminophenoxy)butyronitrile and its analogs will likely prioritize green chemistry principles to enhance sustainability. A key focus will be the improvement of atom economy , which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Current synthetic strategies for similar compounds often involve multi-step processes that may generate significant byproducts. Future research could explore novel catalytic systems, such as those based on earth-abundant metals, to streamline these reactions. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would further contribute to reducing solvent use and energy consumption. Additionally, the use of renewable starting materials and greener solvents will be crucial in developing more environmentally benign synthetic routes.

| Traditional Synthesis Metric | Future Goal | Potential Improvement |

| High Step-Count | One-Pot or Telescoped Synthesis | Reduced solvent waste and energy usage |

| Use of Stoichiometric Reagents | Catalytic Approaches | Higher efficiency and lower waste generation |

| Generation of Byproducts | High Atom Economy Reactions | Maximized reactant incorporation into product |

Advanced Computational Modeling for Predictive Design and Optimization of Molecular Interactions

Computational chemistry offers powerful tools for the predictive design and optimization of molecules like this compound before their synthesis. Future research will likely leverage advanced computational models to simulate and predict the compound's properties and interactions.

Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into the electronic structure, stability, and conformational dynamics of the molecule. These models can be used to predict how structural modifications to the phenoxybutyronitrile scaffold would affect its physicochemical properties and its binding affinity to potential biological targets. This in silico approach can significantly accelerate the discovery and development process by prioritizing the synthesis of compounds with the most promising predicted characteristics.

| Computational Technique | Application in Research | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity | Understanding of molecular stability and reaction mechanisms |

| Molecular Dynamics (MD) | Simulation of molecular motion and interactions | Insight into binding modes with biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity | Prediction of the biological effects of novel derivatives |

Exploration of Novel Biological Targets and Mechanistic Insights via Integrated Omics Approaches

The biological activities of this compound remain largely unexplored. Integrated omics technologies, including genomics, proteomics, and metabolomics, present a significant opportunity to identify novel biological targets and elucidate the compound's mechanisms of action.

By treating cells or model organisms with the compound and analyzing the subsequent changes in gene expression, protein levels, and metabolic profiles, researchers can build a comprehensive picture of its biological effects. This systems-level approach can uncover previously unknown cellular pathways affected by the compound, potentially revealing new therapeutic applications. For instance, if the compound is found to modulate specific signaling pathways implicated in disease, it could be further investigated as a potential drug lead.

Innovations in Smart Materials and Responsive Systems Utilizing Phenoxybutyronitrile Derivatives

The unique chemical structure of phenoxybutyronitrile derivatives suggests their potential utility in the development of smart materials and responsive systems. These are materials designed to change their properties in response to external stimuli, such as light, temperature, or pH.

The nitrile and dimethylamino functional groups within this compound could be leveraged to create polymers with tunable properties. For example, the dimethylamino group could impart pH-responsiveness, allowing materials to swell or shrink in different acidic or basic environments. Such responsive polymers could find applications in areas like controlled drug delivery, where a therapeutic agent is released in response to specific physiological conditions, or in the development of sensors and actuators. Future research could focus on incorporating this and similar phenoxybutyronitrile monomers into novel polymer architectures to create materials with tailored functionalities.

常见问题

Q. What are the established synthetic routes for 4-(3-Dimethylaminophenoxy)butyronitrile, and how do reaction conditions influence yield and purity?

The compound is commonly synthesized via alkylation of 4-(dimethylamino)butyronitrile with 2-(dimethylamino)ethyl chloride in the presence of a base like sodium hydride . Optimizing reaction parameters (e.g., temperature, solvent polarity, and stoichiometry) is critical. For instance, using aprotic solvents (e.g., DMF) at 60–80°C enhances nucleophilic substitution efficiency. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product from byproducts such as unreacted starting materials or dehalogenated intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR identify the dimethylamino groups (δ ~2.2–2.5 ppm for N(CH)) and nitrile functionality (C≡N stretch at ~2200–2250 cm in IR) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 247.168 for CHNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using C18 columns and acetonitrile/water mobile phases .

Q. What is the hypothesized mechanism of biological activity for this compound, and how does its structure contribute to interactions with biomolecules?

The dimethylamino groups enable hydrogen bonding and electrostatic interactions with enzyme active sites or receptors, while the nitrile group enhances metabolic stability by resisting hydrolysis . Computational docking studies suggest affinity for kinases or G-protein-coupled receptors, though experimental validation (e.g., enzyme inhibition assays) is required to confirm targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between this compound and structurally similar nitriles?

Discrepancies may arise from differences in substitution patterns. For example, 4-(2,4-Dichlorophenoxy)benzonitrile exhibits herbicidal activity due to its electron-withdrawing chlorine substituents, whereas this compound’s dimethylamino groups may favor receptor binding over enzymatic inhibition . To address contradictions:

- Perform side-by-side bioassays (e.g., cytotoxicity or kinase inhibition) under identical conditions.

- Use molecular dynamics simulations to compare binding modes and solvation effects .

Q. What strategies are recommended for optimizing the synthesis of this compound to minimize byproducts like dealkylated intermediates?

- Catalyst Screening : Replace sodium hydride with milder bases (e.g., KCO) to reduce side reactions .

- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 12 hours) to suppress degradation .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track nitrile formation and adjust reagent addition rates dynamically .

Q. How can researchers design experiments to evaluate the environmental stability and degradation pathways of this compound?

- Hydrolysis Studies : Incubate the compound in buffers at varying pH (2–12) and analyze degradation products via LC-MS .

- Photolysis : Expose solutions to UV light (254–365 nm) and quantify nitrile conversion to amides or carboxylic acids using F NMR (if fluorinated analogs are used) .

- Microbial Degradation : Screen soil or wastewater microbes for nitrilase activity using enrichment cultures and genomic profiling .

Methodological Considerations

Q. What computational tools are suitable for predicting the pharmacokinetic properties of this compound?

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (~2.5), blood-brain barrier permeability, and CYP450 inhibition .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Q. How should researchers validate the selectivity of this compound in target-binding assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。